molecular formula C22H20N4OS2 B4831346 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide

Cat. No.: B4831346
M. Wt: 420.6 g/mol
InChI Key: ZVQBVLPXFHAMBI-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide typically involves the reaction of 1,3,4-thiadiazole derivatives with various quinoline derivatives. The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to the disruption of cellular processes .

Comparison with Similar Compounds

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide can be compared with other thiadiazole derivatives, such as:

  • N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
  • N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide

These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their biological activities and applications

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS2/c1-4-28-22-26-25-21(29-22)24-20(27)18-14(3)19(15-11-9-13(2)10-12-15)23-17-8-6-5-7-16(17)18/h5-12H,4H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQBVLPXFHAMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide
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N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide
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N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide
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N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide
Reactant of Route 5
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N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide
Reactant of Route 6
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N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide

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